Phosphorothioic acid, O,S-dimethyl ester

Description

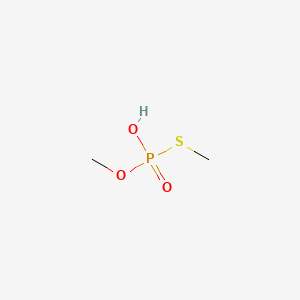

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3PS/c1-5-6(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRYVVDAYNKOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195355 | |

| Record name | Phosphorothioic acid, O,S-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42576-53-4 | |

| Record name | Phosphorothioic acid, O,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,S-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of Phosphorothioic Acid, O,s Dimethyl Ester

Chemical Synthesis Approaches for O,S-Dimethyl Phosphorothioate (B77711) Analogs

The synthesis of O,S-dimethyl phosphorothioate and its analogs is centered on the creation of the phosphorus-sulfur (P-S) bond, a critical step that can be achieved through various chemical strategies. These methods provide access to a wide range of organophosphorus compounds. researchgate.net

The formation of the P-S bond is a cornerstone of phosphorothioate chemistry. Methodologies generally involve the reaction between a phosphorus-containing reagent and a sulfur-containing reagent, where each can act as an electrophile or a nucleophile. researchgate.net Common approaches include metal-catalyzed cross-coupling reactions and oxidative coupling. For instance, palladium and copper have been utilized to catalyze the formation of the P-S bond from phosphites and various sulfur partners. researchgate.netorganic-chemistry.org Another strategy involves the dehydrogenative phosphorylation where thiols are coupled with H-phosphonates. organic-chemistry.org

Table 1: Key Strategies for P-S Bond Formation

| Strategy | Phosphorus Reagent | Sulfur Reagent | Catalyst/Conditions | Description |

| Metal-Catalyzed Coupling | H-Phosphonates, H-Phosphinates | Thiols, Disulfides, Elemental Sulfur | Copper (Cu), Palladium (Pd), Nickel (Ni) | Transition metals facilitate the cross-coupling between phosphorus and sulfur sources. researchgate.netorganic-chemistry.org |

| Oxidative Coupling | H-Dialkyl Phosphites | Thiols | DMSO (oxidant) | A transition-metal-free method where a disulfide intermediate is formed and subsequently undergoes nucleophilic substitution. organic-chemistry.org |

| Nucleophilic Substitution | Thiophosphoryl Chlorides | Hydroxy Compounds / Thiols | Base (e.g., Triethylamine, Cs₂CO₃) | A common industrial method involving the displacement of a chloride ion by a sulfur or oxygen nucleophile. tandfonline.comucc.ie |

| Michaelis-Arbuzov Reaction | Phosphites (P(III) species) | Thiocyanates | Heat or Organocatalysts | An Arbuzov-type reaction where a P(III) compound reacts with a sulfur electrophile to form a P(V) phosphorothioate. researchgate.net |

The synthesis of O,S-dialkyl phosphorothioates can be accomplished through several specific reaction pathways. One established method involves the reaction of a dialkyl thiophosphoryl chloride with a hydroxyaryl compound, often mediated by a solid support like basic alumina (B75360) to simplify the work-up procedure. tandfonline.com Another approach is the reaction of trialkyl phosphites with organic disulfides. acs.org Furthermore, a robust methodology utilizes the disulfide 3,3'-dithiobis(propionitrile) as a stable sulfur source to react with various phosphorus compounds, avoiding the use of malodorous thiols. ucc.ie

Phosphorothioic acid esters, including O,S-dimethyl phosphorothioate, serve as crucial intermediates in the synthesis of more complex organophosphorus compounds, particularly pesticides. researchgate.netresearchgate.net For example, the related compound O,O-dimethyl phosphoroamidothioate (DMPAT) is a key precursor in the industrial synthesis of the insecticide methamidophos (B33315). google.com The process involves reacting O,O-dimethyl phosphorochloridothioate with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide to form DMPAT, which is then converted to methamidophos. google.com This highlights the role of the phosphorothioate backbone as a foundational structure that can be further functionalized to produce a variety of active compounds.

Table 2: O,S-Dimethyl Phosphorothioate and Analogs as Synthetic Intermediates

| Intermediate | Target Compound | Synthetic Transformation |

| O,O-Dimethyl phosphoroamidothioate | Methamidophos | Catalytic rearrangement with dimethyl sulfate. google.com |

| Methamidophos | Acephate (N-(methoxy-methylsulfanylphosphoryl) acetamide) | Reaction with acetic anhydride. google.com |

| O-methyl-O-ethyl-thiophosphoryl chloride | Chlorpyrifos and Phoxim Analogs | Reaction with appropriate aromatic or heterocyclic precursors. researchgate.net |

Biotransformation and Metabolic Formation Routes

Phosphorothioic acid, O,S-dimethyl ester is notably formed in biological systems as a metabolite of certain widely used organophosphorus pesticides. This biotransformation is a key aspect of their detoxification and excretion pathways.

O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT) is a recognized urinary metabolite and a specific biomarker for exposure to the insecticide methamidophos. researchgate.net The metabolic breakdown of methamidophos in the body leads to the formation of O,S-DMPT, which is then eliminated, primarily through the urinary system. researchgate.netnih.gov Methamidophos itself is a primary metabolic product of another insecticide, acephate, which undergoes bioactivation via carboxyamidase enzymes to form methamidophos. researchgate.netnih.gov

The metabolism of methyl parathion (B1678463) also produces dimethylated phosphorus metabolites. The metabolic pathways for methyl parathion include oxidative desulfuration to its toxic oxon form (methyl paraoxon) and hydrolysis by esterases. researchgate.net This hydrolysis can cleave the molecule, leading to the formation of dimethyl phosphorothioate (the O,O-dimethyl isomer) and p-nitrophenol. researchgate.netwikipedia.org

Table 3: Formation of Dimethyl Phosphorothioate Metabolites from Pesticides

| Parent Pesticide | Key Metabolite | Metabolic Process |

| Methamidophos | O,S-Dimethyl hydrogen phosphorothioate (O,S-DMPT) | Hydrolysis researchgate.netnih.gov |

| Acephate | Methamidophos (intermediate), then O,S-DMPT | Deacetylation followed by hydrolysis nih.govcoresta.org |

| Methyl Parathion | O,O-Dimethyl phosphorothioate | Hydrolysis researchgate.net |

The biotransformation of organophosphorus pesticides into metabolites like O,S-dimethyl phosphorothioate is mediated by specific enzymes. Phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), are a key class of enzymes that catalyze the hydrolysis of these pesticides. nih.govfrontiersin.org These enzymes can break down compounds like methamidophos, contributing to its detoxification. nih.gov

In addition to hydrolysis, oxidation is a critical metabolic pathway. The cytochrome P450 (CYP) family of enzymes is responsible for the oxidative metabolism of many phosphorothioate pesticides. nih.gov This process typically involves the conversion of the thione (P=S) form to the more toxic oxon (P=O) form. nih.govwikipedia.org While this oxidation activates the pesticide's toxicity, subsequent hydrolysis of either the parent compound or the oxon metabolite by enzymes like PTEs or paraoxonases (PON1) leads to the formation of dialkyl phosphate (B84403) and phosphorothioate metabolites, which are then excreted. frontiersin.orgresearchgate.net

Microbial Metabolism and Product Identification

The microbial transformation of organophosphorus compounds is a critical pathway for their detoxification and mineralization in the environment. nih.gov While some microorganisms can utilize these compounds as a source of phosphorus or carbon, the metabolic fate of O,S-dimethyl phosphorothioate is varied. nih.gov

Research has shown that certain bacterial strains, such as Pseudomonas, are unable to utilize dimethyl phosphorothioate as a sole source of phosphorus. asm.org However, activated sludge that has been acclimated to other organophosphorus compounds, specifically O,O-dimethyl phosphorodithioate (B1214789), has demonstrated the capability to degrade dimethyl phosphorothioate. oup.comtandfonline.com This suggests that microbial consortia in environments like wastewater treatment plants can develop the enzymatic machinery necessary for its breakdown. The degradation in activated sludge leads to the production of inorganic orthophosphate and sulfate, indicating the cleavage of both phosphorus and sulfur bonds. oup.comtandfonline.com

The degradation of O,S-dimethyl phosphorothioate is often studied in the context of its parent compound, methamidophos. Microorganisms capable of degrading methamidophos, such as Hyphomicrobium sp., Penicillium oxalicum, and various Pseudomonas species, initiate the breakdown of methamidophos, which can lead to the formation of O,S-dimethyl phosphorothioate. frontiersin.orgnih.gov The subsequent metabolism of this intermediate is a crucial step in the complete mineralization of the original pesticide.

Abiotic Environmental Transformation Pathways Leading to O,S-Dimethyl Phosphorothioate

O,S-dimethyl phosphorothioate is formed through several abiotic processes that degrade its parent insecticide, methamidophos. These environmental transformation pathways, including hydrolysis, photolysis, and oxidation, are influenced by environmental conditions such as pH, light, and the presence of reactive oxygen species.

Hydrolytic Cleavage Mechanisms in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for organophosphorus pesticides in aqueous environments. The hydrolytic stability of methamidophos, and consequently the formation of O,S-dimethyl phosphorothioate, is highly dependent on pH.

The hydrolysis of phosphorothioate esters can proceed through different mechanisms depending on the specific bonds involved (P-O or P-S) and the reaction conditions. acs.org Quantum chemical analyses suggest that the decomposition can occur via a direct-displacement (SN2) mechanism involving a single transition state or through a multi-step pathway featuring a pentavalent intermediate. acs.org For phosphorothioates like O,S-dimethyl phosphorothioate, the cleavage of the P-S bond is a key step in their degradation. Studies on related compounds show that the transition states are typically "loose," with significant bond scission to the leaving group. nih.gov

In sterile aqueous solutions, methamidophos is stable at pH 5, with less than 10% degradation observed after 30 days. epa.gov However, its degradation accelerates significantly under neutral and alkaline conditions. epa.gov The formation of O,S-dimethyl phosphorothioate (referred to as DMPT in the study) is observed as a minor product across this pH range, while other products become more predominant at higher pH values. epa.gov

| pH | Half-life (days) at 25°C | Major Degradation Products | Maximum O,S-Dimethyl Phosphorothioate Concentration (% of Applied) |

|---|---|---|---|

| 5 | Stable (>30) | - | 3% at 21 days |

| 7 | 27 | Dimethyldisulfide | Not specified |

| 9 | 3.2 | Dimethyldisulfide, O-desmethyl-methamidophos | Not specified |

Table 1. pH-Dependent Hydrolysis of Methamidophos and Formation of O,S-Dimethyl Phosphorothioate. epa.gov

Photolytic Transformation Processes and Byproduct Analysis

Photolysis, or degradation by light, is another significant environmental pathway for the transformation of organophosphorus compounds. The process can involve direct absorption of light by the molecule or indirect photodegradation mediated by photosensitizing agents in the environment.

Under irradiation from a mercury lamp, methamidophos in a pH 5 buffer solution degrades slowly. epa.gov After 5 days of continuous irradiation, a small fraction of the parent compound is converted into O,S-dimethyl phosphorothioate and desmethylmethamidophos. epa.gov The formation of these byproducts indicates that photolytic cleavage of the P-N bond and demethylation are competing degradation pathways.

The general mechanisms for the photodegradation of organophosphorus pesticides include oxidation, cleavage, and demethylation. researchgate.netdoaj.org For phosphorothioates, this can involve the substitution of the sulfur atom with an oxygen atom to form an oxon analog, or cleavage of the P-S or S-C bonds. researchgate.netresearchgate.net

| Condition | Parent Compound Remaining | O,S-Dimethyl Phosphorothioate (% of Applied) | Other Byproducts (% of Applied) |

|---|---|---|---|

| Irradiated (5 days) | 89% | 6% | Desmethylmethamidophos (3%) |

| Dark Control (5 days) | 93% | 3% | Desmethylmethamidophos (<1%), Dimethyldisulfide (2%) |

Table 2. Photodegradation of Methamidophos in pH 5 Solution. epa.gov

Advanced Oxidation Processes and Derivative Formation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are effective in degrading persistent organophosphorus compounds, including methamidophos and its metabolite, O,S-dimethyl phosphorothioate. frontiersin.orgnih.gov

Common AOPs include photo-Fenton (UV/H₂O₂/Fe²⁺), UV/TiO₂ photocatalysis, and ozonation. frontiersin.orgnih.gov These methods generate highly reactive hydroxyl radicals that can attack the phosphorothioate molecule. The oxidation of the phosphorothioate sulfur atom can proceed via two main pathways: a nucleophilic substitution reaction or a one-electron oxidation. nih.gov At low concentrations of oxidants like hydrogen peroxide (H₂O₂), nucleophilic substitution can generate intermediates that subsequently hydrolyze. nih.gov Higher oxidant concentrations can lead to one-electron oxidations, forming radical species that can undergo further reactions, ultimately leading to the cleavage of phosphorus-sulfur bonds and mineralization of the compound. nih.gov

The application of AOPs to methamidophos results in its degradation into smaller, less toxic molecules. nih.gov The degradation pathway involves the attack of hydroxyl radicals on the P=S, P-S, and P-N bonds, leading to intermediates that are further oxidized to phosphate, sulfate, and nitrate (B79036) ions, achieving complete mineralization.

| Advanced Oxidation Process (AOP) | Mechanism | Relevance to O,S-Dimethyl Phosphorothioate |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Generates hydroxyl radicals (•OH) from the reaction of Fe²⁺ with H₂O₂ under UV light. mdpi.com | Effective in degrading the parent compound methamidophos, and subsequently mineralizing the resulting O,S-dimethyl phosphorothioate. nih.gov |

| UV/TiO₂ Photocatalysis | Uses a semiconductor (TiO₂) to generate •OH radicals upon UV irradiation. nih.gov | Capable of breaking down the stable structure of organophosphates. nih.gov |

| Ozonation (O₃) | Ozone acts as a strong oxidant, either directly or through the formation of •OH radicals in water. nih.gov | Can be enhanced with ultrasound to increase degradation efficiency of related compounds. nih.gov |

| Direct Electrochemical Oxidation | Utilizes an anode to directly oxidize pollutants. | Has been applied to organophosphates like methamidophos. researchgate.net |

Environmental Fate and Transformation Dynamics of Phosphorothioic Acid, O,s Dimethyl Ester

Microbial Degradation and Bioremediation Studies

The microbial breakdown of organophosphorus compounds is a critical process in the detoxification of contaminated environments. oup.comnih.gov The primary mechanism involves the enzymatic hydrolysis of phosphoester bonds, which is considered the most significant step in detoxification. oup.com Microorganisms, particularly soil bacteria, are the principal agents responsible for this biodegradation. oup.comnih.gov

Isolation and Characterization of O,S-Dimethyl Phosphorothioate-Degrading Microorganisms

The isolation of microorganisms capable of degrading specific pesticides is fundamental to understanding metabolic processes and for developing bioremediation strategies. oup.comoup.com Bacteria capable of utilizing various organophosphate insecticides as their sole source of phosphorus have been successfully isolated from soil and sewage. asm.org

Research has led to the identification of several bacterial strains with the ability to degrade organophosphorus compounds structurally similar to Phosphorothioic acid, O,S-dimethyl ester. For instance, Pseudomonas species have been isolated that can utilize related dimethyl organophosphates as a nutrient source. asm.org While specific studies focusing exclusively on the isolation of strains that degrade O,S-dimethyl phosphorothioate (B77711) are not extensively detailed in the provided sources, the ability of certain microbes to degrade a wide range of organophosphates suggests potential capability. oup.comasm.org This "cross-adaptation" means that a microorganism isolated for its ability to degrade one compound may be effective against other structurally similar chemicals. oup.com

Table 1: Examples of Organophosphate-Degrading Bacterial Genera

| Genus | Environment Source | Degraded Compounds (Examples) | Reference |

|---|---|---|---|

| Pseudomonas | Soil and Sewage | Diazinon (B1670403), Malathion, Parathion (B1678463) | oup.com, asm.org |

| Flavobacterium | Not Specified | Parathion, Diazinon | nih.gov, oup.com |

| Arthrobacter | Not Specified | Parathion, p-Nitrophenol | dtic.mil |

| Burkholderia | Soil | Diazinon | researchgate.net |

| Ochrobactrum | Wastewater Sludge | Dichlorvos | researchgate.net |

Elucidation of Microbial Metabolic Pathways and Kinetics

The microbial metabolism of organophosphorus compounds typically initiates with the cleavage of the molecule, often catalyzed by hydrolase enzymes. nih.gov For phosphorothioates, the principal reactions involved are hydrolysis, oxidation, and dealkylation. oup.com The hydrolysis of P-O-alkyl and P-O-aryl bonds is a key detoxification step. oup.com

In the degradation of related dimethyl organophosphates, cell extracts from Pseudomonas species have been shown to catalyze the formation of metabolites such as dimethyl phosphate (B84403) and dimethyl phosphorothioate from precursors like azodrin and malathion, respectively. asm.org The primary metabolic pathway for many phosphorothioates is believed to proceed via the activity of exonucleases or similar hydrolases. nih.govnih.gov These enzymes cleave the ester bonds, breaking the compound down into smaller, less toxic molecules. nih.gov

The kinetics of these metabolic processes can be described by sequential first-order reactions, where the parent compound is progressively broken down into various metabolites over time. nih.govnih.gov For example, the in vitro degradation of a phosphorothioate oligonucleotide in human plasma was followed over 120 hours, with kinetic parameters obtained by modeling the sequential reactions. nih.govnih.gov

Factors Influencing Biodegradation Efficiency and Rates

Several environmental factors can significantly influence the efficiency and rate of microbial degradation of organophosphorus compounds.

pH: Soil and water pH is a critical factor. Optimal pH for the degradation of O,O-Dimethyl phosphorodithioate (B1214789) by activated sludge was found to be between 6.5 and 7.0. oup.com Higher soil pH has been linked to higher bacterial and enzymatic activity, which can enhance the degradation of some pesticides. oup.com The pH may affect the rate of degradation by influencing the uptake of the chemical by microorganisms. oup.com

Nutrient Availability: The presence of additional carbon sources can accelerate degradation. For instance, the degradation of diazinon by Pseudomonas, Burkholderia, and Brevundimonas isolates was significantly increased when the growth medium was supplemented with glucose. researchgate.net Conversely, some bacteria can utilize organophosphates as a sole source of phosphorus when other sources are limited. asm.org

Microbial Adaptation: The efficiency of biodegradation is dependent on the presence and stability of an active microflora. oup.com Repeated application of a pesticide can lead to the enrichment of soil with microorganisms capable of degrading it, a phenomenon known as enhanced biodegradation. oup.com

Abiotic Environmental Transformation Kinetics and Mechanisms

Abiotic processes, including hydrolysis and photodegradation, play a significant role in the transformation and ultimate fate of phosphorothioic acid esters in the environment.

Hydrolysis Kinetics and pH Dependency

Hydrolysis is a primary pathway for the abiotic degradation of organophosphorus compounds in aquatic environments. wikipedia.org The rate of hydrolysis of phosphorothioate esters is strongly dependent on pH. acs.org For the related compound p-nitrophenyl phosphorothioate (pNPPT), the monoanion form is the most reactive species, hydrolyzing much faster than the dianion. acs.org

The hydrolysis rate can also be dramatically affected by the solvent composition. The hydrolysis rate of the pNPPT dianion increases by nearly 10 million-fold when the solvent is changed from pure water to 95% dimethyl sulfoxide (B87167) (DMSO). acs.org This acceleration is attributed to a lower enthalpy of activation in the mixed solvent. acs.orgnih.gov While specific kinetic data for O,S-dimethyl phosphorothioate is not detailed in the provided sources, the behavior of analogous compounds provides insight into its likely hydrolytic stability. Degradation via hydrolysis typically follows first-order kinetics. researchgate.net

Table 2: Factors Affecting Phosphorothioate Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism / Observation | Reference |

|---|---|---|---|

| pH | Highly dependent; monoanion is most reactive | The charge state of the molecule influences its susceptibility to nucleophilic attack by water. | acs.org |

| Solvent | Can be accelerated by polar aprotic solvents (e.g., DMSO) | A lower enthalpy of activation in mixed solvents reduces the energy barrier for the reaction. | nih.gov, acs.org |

| Ionic Form | Monoanion > Dianion | The monoanion of pNPPT hydrolyzes 1380 times faster than the corresponding phosphate ester monoanion. | acs.org |

Photodegradation Mechanisms and Identification of Transformation Products

Photodegradation, or photolysis, driven by sunlight is another key transformation pathway for organophosphorus compounds in the environment. researchgate.netresearchgate.net The process can involve several mechanisms, including oxidation, isomerization, hydrolysis, and reduction. researchgate.net

When exposed to UV light or sunlight, organophosphorus pesticides can degrade into various products. oup.com For example, the photodegradation of dimethoate, a related O,O-dimethyl phosphorothioate, under simulated sunlight yielded products such as omethoate, O,O,S-trimethyl phosphorothioate, and O,O,O-trimethyl thiophosphate. researchgate.netdoaj.org The primary degradation mechanisms identified were ring opening, cleavage, oxidation, and demethylation. researchgate.netdoaj.org

The presence of substances like humic acids in natural waters can have a synergistic effect, accelerating photochemical processes. researchgate.net The half-life of organophosphorus insecticides under photolytic conditions can vary significantly, ranging from a few days to over a month depending on the specific compound and environmental matrix (e.g., natural waters vs. soils). researchgate.net

Table 3: Potential Photodegradation Transformation Products of Dimethyl Phosphorothioates

| Precursor Compound (Example) | Transformation Product | Degradation Mechanism | Reference |

|---|---|---|---|

| Dimethoate | Omethoate | Oxidation | researchgate.net, doaj.org |

| Dimethoate | O,O,S-trimethyl phosphorothioate | Isomerization/Cleavage | researchgate.net, doaj.org |

| Dimethoate | O,O,O-trimethyl thiophosphate | Isomerization/Cleavage | researchgate.net, doaj.org |

| Sumithion | Sumioxon | Oxidation | oup.com |

| Sumithion | 3-methyl-4-nitrophenol | Hydrolysis | oup.com |

Adsorption and Mobility Characteristics in Soil and Aquatic Matrices

Interactive Data Table: Factors Influencing the Mobility of Phosphorothioic Acid Esters in Soil

| Factor | Influence on Mobility | Rationale |

| Soil Organic Matter | Decreases mobility | Organic matter provides sorption sites for organic compounds, reducing their movement with water. |

| Clay Content | Can decrease mobility | Clay minerals can adsorb organic molecules, though the extent varies depending on the clay type and the chemical's properties. |

| Water Solubility | Increases mobility | Higher solubility in water allows the compound to be more easily transported with percolating water. |

| Persistence | Influences potential for leaching | Less persistent compounds that degrade quickly will have less time to move through the soil profile. |

This table presents general principles for analogous compounds in the absence of specific data for this compound.

Degradation Intermediates and Ultimate End Products Analysis in Environmental Systems

Detailed studies identifying the specific degradation intermediates and ultimate end products of this compound in various environmental systems have not been specifically documented. However, based on the known degradation pathways of other organophosphorothioate esters, a general degradation pathway can be inferred. The primary degradation mechanisms for such compounds are hydrolysis and microbial degradation, which involve the cleavage of the ester bonds.

Organophosphorus pesticides are generally transformed through reactions such as hydrolysis, oxidation, and reduction, with the specific pathway being highly dependent on the chemical structure and environmental conditions. nih.gov For instance, the degradation of parathion, an O,O-diethyl O-(4-nitrophenyl) phosphorothioate, proceeds via hydrolysis of the aryl ester bond to yield diethyl thiophosphate and 4-nitrophenol. wikipedia.org Similarly, the degradation of other organophosphates like phorate (B1677698) involves the formation of intermediates such as diethyl dithiophosphate. ethz.ch

For this compound, degradation would likely proceed through the hydrolysis of the P-S-C (thiolate) and P-O-C (thionate) linkages. This would lead to the formation of more polar, water-soluble, and generally less toxic compounds. The ultimate end products of complete mineralization would be inorganic phosphate, sulfate, carbon dioxide, and water.

Interactive Data Table: Postulated Degradation Intermediates and End Products of this compound

| Degradation Step | Potential Intermediates/Products | Chemical Nature |

| Initial Hydrolysis (P-S Bond Cleavage) | O-methyl phosphorothioic acid and Methanethiol | - |

| Initial Hydrolysis (P-O Bond Cleavage) | S-methyl phosphorothioic acid and Methanol (B129727) | - |

| Further Hydrolysis | Phosphorothioic acid | - |

| Ultimate End Products | Inorganic Phosphate (PO₄³⁻), Sulfate (SO₄²⁻), Carbon Dioxide (CO₂), Water (H₂O) | Mineralized products |

This table is based on inferred degradation pathways from analogous compounds and represents a hypothetical breakdown of this compound in the environment.

Advanced Analytical Methodologies for Characterization and Quantification of Phosphorothioic Acid, O,s Dimethyl Ester

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of Phosphorothioic acid, O,S-dimethyl ester, enabling its separation from complex sample matrices and subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including metabolites of organophosphorus pesticides. cdc.gov For the analysis of polar metabolites like O,S-dimethyl phosphorothioate (B77711), a derivatization step is typically required to increase their volatility and thermal stability. researchgate.netnih.govmdpi.com A common approach involves converting the polar acid metabolites into less polar esters. cdc.gov

One established method involves derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT) into its butyldimethylsilyl derivative. nih.govacs.org This derivative is then analyzed by GC, often using a pulsed flame photometric detector (PFPD) specific for phosphorus compounds, which provides high selectivity. researchgate.netnih.gov This method has proven to be rugged and sensitive for monitoring urinary concentrations of O,S-DMPT. researchgate.net

Key parameters for a typical GC-MS analysis of derivatized O,S-dimethyl phosphorothioate are summarized below.

Table 1: GC-MS Parameters for O,S-Dimethyl Phosphorothioate Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMCS |

| Column | Fused silica (B1680970) capillary column (e.g., 100% methyl silicone) |

| Detector | Pulsed Flame Photometric Detector (PFPD) or Mass Spectrometer |

| Limit of Detection (LOD) | As low as 0.004 ppm in urine nih.govacs.org |

| Limit of Quantitation (LOQ) | 0.02 ppm in urine nih.govacs.org |

| Mean Recovery | Approximately 108% from fortified urine samples researchgate.netnih.gov |

Sample preparation for GC-MS analysis of metabolites in biological matrices such as urine often involves a cleanup step using solid-phase extraction (SPE) with a C18 column, followed by lyophilization (freeze-drying) to concentrate the analyte before derivatization. researchgate.netnih.gov This comprehensive sample preparation ensures the removal of interfering substances and enhances the sensitivity of the method.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing non-volatile and thermally labile compounds in complex biological and environmental matrices. dtu.dksemanticscholar.org It offers excellent sensitivity and selectivity, often with less stringent sample preparation requirements compared to GC-MS. dtu.dk This makes it particularly suitable for the direct analysis of polar metabolites like phosphorothioates. nih.gov

The development of LC-MS/MS methods for phosphorothioate oligonucleotides and their metabolites in matrices like plasma and tissues has demonstrated the technique's capability. bioanalysis-zone.combohrium.comresearchgate.net These methods often utilize ion-pair reversed-phase chromatography to achieve separation. nih.govnih.gov The use of tandem mass spectrometry allows for highly selective detection through multiple reaction monitoring (MRM), minimizing interferences from the complex matrix. littlemsandsailing.com

A key challenge in analyzing complex matrices is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy. littlemsandsailing.comdntb.gov.ua Strategies to mitigate these effects include optimizing sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction, and utilizing stable isotope-labeled internal standards. researchgate.net

Recent advancements have focused on developing methods that can simultaneously quantify a parent compound and its various metabolites, including isobaric ones, in a single assay. bioanalysis-zone.comresearchgate.net

Table 2: Typical LC-MS/MS Method Characteristics for Phosphorothioate Analysis

| Parameter | Description |

|---|---|

| Chromatography | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) bohrium.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) for MRM analysis dtu.dk |

| Sample Matrices | Plasma, Tissues (e.g., liver), Hair, Environmental Water bohrium.comnih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS researchgate.netchromatographyonline.comnih.gov |

| Key Advantage | High selectivity and sensitivity for polar metabolites in complex samples without derivatization dtu.dk |

For instance, a method for quantifying dialkyl phosphate (B84403) (DAP) metabolites in hair utilized a basic extraction with methanol (B129727) and ammonium (B1175870) hydroxide (B78521), with the extract being directly injectable into the LC-MS/MS system. nih.gov This approach yielded satisfactory recoveries ranging from 72% to 152% for six different DAPs. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantitative analysis of organophosphorus compounds and their metabolites. nih.govresearchgate.net When coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, HPLC provides highly precise quantitative results. researchgate.net

HPLC methods are frequently employed for the analysis of pesticide residues in various samples, including biological fluids and environmental water. chromatographyonline.comnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. chromatographyonline.comnih.govresearchgate.net The choice of mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, is optimized to achieve good separation of the target analytes. chromatographyonline.comnih.gov

For quantitative analysis, the method's performance is validated by establishing key parameters like linearity, detection limits, and recovery. For example, an HPLC-UV method for analyzing organophosphorus pesticides reported linearity in the concentration range of 6-16 µg/mL with high correlation coefficients. nih.govresearchgate.net

Table 3: Example of HPLC Conditions for Organophosphorus Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | researchgate.netnih.govresearchgate.net |

| Mobile Phase | Acetonitrile: Water (e.g., 90:10, v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detector | UV Detector (e.g., at 219 nm) or DAD | researchgate.netnih.govresearchgate.net |

| Detection Limit | 100 ng for several pesticides | nih.gov |

| Recovery | 85-97% in biological samples (blood, lung, liver) | nih.gov |

Sample preparation is critical, especially for trace analysis in complex matrices. chromatographyonline.com Techniques like solid-phase extraction (SPE) are often more efficient in terms of recovery compared to traditional liquid-liquid extraction. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govmdpi.com The vibrational properties of chemical bonds are sensitive to their environment, allowing FTIR to provide a unique molecular fingerprint. nih.gov

The FTIR spectrum of an organophosphorus compound like O,S-dimethyl phosphorothioate would be characterized by specific absorption bands corresponding to its constituent functional groups. While a specific spectrum for the O,S-dimethyl ester was not found in the search results, characteristic absorptions for related organophosphorus and phosphorothioate compounds can be inferred.

Table 4: Expected Characteristic FTIR Absorption Bands for Phosphorothioates

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| P=S (Thione) | ~600 - 850 | Stretching |

| P-O-C (Alkyl) | ~950 - 1050 | Asymmetric Stretching |

| P-S-C (Alkyl) | ~500 - 600 | Stretching |

| C-H (Methyl) | ~2850 - 3000 | Stretching |

These bands help confirm the presence of the key structural elements of the molecule. FTIR analysis is often used in conjunction with other techniques to confirm the identity of synthesized compounds or to study the chemical changes occurring in a material. chromatographyonline.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. It provides information on the connectivity of atoms and their chemical environment. For organophosphorus compounds, ³¹P NMR is particularly informative, in addition to ¹H and ¹³C NMR. rsc.org

The ³¹P NMR spectrum provides a direct probe of the phosphorus atom's chemical environment. rsc.org The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For phosphorothioate derivatives, the ³¹P chemical shift is a key identifier. For example, the phosphorus peak for a starting material like methyl paraoxon (B1678428) appears around -4.5 ppm, while its breakdown products, dimethyl phosphate and methyl 4-nitrophenyl phosphate, appear at 2.8 ppm and -4.2 ppm, respectively. rsc.org

¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in the molecule. For O,S-dimethyl phosphorothioate, one would expect to see signals for the two different methyl groups (O-CH₃ and S-CH₃). The chemical shifts and coupling constants (J-couplings) to the phosphorus atom would be distinct for each methyl group, allowing for unambiguous assignment.

Table 5: Illustrative NMR Data for Related Dimethyl Phosphorus Compounds

| Nucleus | Compound | Chemical Shift (δ, ppm) | J-coupling (Hz) | Reference |

|---|---|---|---|---|

| ³¹P | Dimethyl phosphite | 11.1 | rsc.org | |

| ¹H | Dimethyl phosphite | 3.74 | J = 12.0 | rsc.org |

| ¹³C | Dimethyl phosphite | 52.1 | J(C-P) = 5.7 | rsc.org |

| ³¹P | Dimethyl phosphate | 2.8 | | rsc.org |

While specific NMR data for O,S-dimethyl phosphorothioate was not available in the search results, the analysis of similar compounds demonstrates the power of NMR to provide definitive structural information. rsc.orgrsc.org

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating the complex reaction mechanisms of chemical compounds. In the context of this compound and related organophosphorus compounds, stable isotopes are incorporated into the molecule to trace the fate of specific atoms or functional groups during chemical transformations. This approach provides detailed insights into reaction pathways, the nature of intermediates, and the stereochemical course of reactions. nih.govle.ac.uk

Strategies for mechanistic investigations often involve the synthesis of the target compound with one or more atoms replaced by their heavier, stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Oxygen-18 (¹⁸O), or Sulfur-34 (³⁴S). When the labeled compound is subjected to a reaction, the position and distribution of the isotopic label in the products can be determined using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For phosphorothioates, ¹⁸O labeling is particularly valuable for studying reactions at the phosphorus center. For instance, by selectively placing an ¹⁸O label on either the phosphoryl or the methoxy (B1213986) group, it is possible to determine which bonds are cleaved during hydrolysis or enzymatic degradation. A simple method for the configurational analysis of nucleoside phosphorothioates involves the use of ¹⁶O and ¹⁸O isotopes. le.ac.uk This method allows for the determination of the stereochemical outcome of a reaction (i.e., inversion or retention of configuration at the phosphorus atom), which is crucial for distinguishing between different reaction mechanisms, such as those involving single or double displacements. le.ac.uk

Similarly, labeling with ¹³C in the methyl groups or ³⁴S at the sulfur atom can help track the transfer of these moieties in alkylation or phosphorylation reactions. The analysis of isotope-labeled products and intermediates provides unambiguous evidence for proposed reaction mechanisms that might otherwise be difficult to obtain. researchgate.net These methods have been successfully applied to understand the complex cyclization cascades catalyzed by terpene synthases and can be adapted to study the environmental degradation pathways and metabolic fate of this compound. nih.govresearchgate.net

Development and Validation of Robust and Sensitive Detection Methods

The development and validation of robust and sensitive analytical methods are critical for the accurate quantification of this compound, particularly in environmental and biological matrices where it may be present at trace levels. This compound is a specific urinary biomarker for exposure to the insecticide methamidophos (B33315). nih.gov Analytical methods must undergo a rigorous validation process to ensure they are reliable, reproducible, and fit for their intended purpose. mdpi.com

Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and typically assesses parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary techniques employed for the analysis of this and other organophosphorus compounds. nih.govmdpi.com

A rugged and sensitive method for the determination of urinary this compound (as O,S-DMPT) has been developed and validated. nih.gov The methodology involves solid-phase extraction (SPE) for sample cleanup, followed by derivatization to enhance the volatility and thermal stability of the analyte for GC analysis. nih.gov The derivatized product is then quantified using a GC system equipped with a pulse flame photometric detector (PFPD), which is specific for phosphorus-containing compounds. nih.gov The validation of this method demonstrated its suitability for monitoring human exposure to methamidophos. nih.gov

The performance characteristics of this validated GC-PFPD method are summarized in the table below.

Table 1: Validation Parameters for the Analysis of this compound in Urine by GC-PFPD

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.004 ppm |

| Limit of Quantitation (LOQ) | 0.02 ppm |

| Mean Recovery | 108% |

| Standard Deviation of Recovery | 12% |

| Instrumentation | Gas Chromatography - Pulse Flame Photometric Detector (GC-PFPD) |

| Sample Preparation | Solid-Phase Extraction (C18), Lyophilization, Derivatization |

Data sourced from Tomaszewska & Hebert, 2003. nih.gov

The validation process confirms that the analytical method is precise, accurate, and sufficiently sensitive for its intended application. researchgate.net For instance, precision is evaluated by analyzing multiple samples and is typically expressed as the relative standard deviation (RSD), which should be below a certain threshold. nih.gov Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a blank matrix. scielo.br Linearity is assessed by analyzing samples at various concentrations to establish a direct proportional relationship between concentration and the instrument's response. researchgate.net The low detection limits achieved make such methods suitable for biomonitoring studies in the general population. researchgate.net

Computational Chemistry and Mechanistic Insights into Phosphorothioic Acid, O,s Dimethyl Ester

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of O,S-dimethyl phosphorothioate (B77711). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its behavior.

The electronic structure of O,S-dimethyl phosphorothioate is central to its reactivity. The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) group significantly alters the electronic distribution. This sulfur substitution leads to changes in charge density, which can influence intermolecular interactions. nih.gov

Quantum mechanical calculations are essential for developing accurate force fields used in molecular dynamics simulations. For instance, in parameterizing the phosphorothioate (PS) moiety, a model compound like dimethyl phosphorothioate (DMPT) is often used. coventry.ac.uk The process involves optimizing the molecule's geometry at a certain level of theory (e.g., HF/6-31G*) and then calculating the electrostatic potential (ESP) to derive partial atomic charges using models like restrained ESP (RESP). coventry.ac.uk These calculations provide a quantitative description of the charge distribution across the molecule.

Bonding analysis reveals the nature of the covalent bonds within the molecule, such as the P-S and P-O bonds. The force constants and equilibrium lengths for these bonds are derived from quantum chemical calculations and are crucial parameters in molecular simulations. coventry.ac.uk For example, specific parameters are developed for the P–S bond, S–P–O angles, and the S–P–O–C dihedral angle to accurately model the molecule's vibrational modes and conformational preferences. coventry.ac.uk The introduction of sulfur, a larger and less electronegative atom than oxygen, results in a P-S bond that is longer and more polarizable than a P-O bond, which is a key factor in its chemical behavior.

The three-dimensional structure and flexibility of O,S-dimethyl phosphorothioate are determined by the rotation around its single bonds. Conformational analysis using quantum chemical methods helps identify the most stable conformations (rotamers) and the energy barriers for interconversion between them.

For the related dimethyl phosphorothioate anion (CH₃OP(O)(S)OCH₃⁻), ab initio quantum mechanical calculations have been used to evaluate the free energy profiles of conformational transitions. acs.org These studies show that in aqueous solution, the gt (gauche-trans) conformation is predicted to be the most stable. acs.org This contrasts with the dimethyl phosphate anion, where the gg (gauche-gauche) conformations are most stable in solution. acs.org

The energy barriers for these conformational changes are relatively low, indicating that the molecule is flexible. The calculated activation free energy for the g⁻g⁻ ↔ gg transition in aqueous solution for the dimethyl phosphorothioate anion is 1.7 kcal/mol. acs.org This flexibility is an important factor in its interaction with other molecules, including enzymes and environmental components.

| Compound | Transition | Activation Free Energy (kcal/mol) |

|---|---|---|

| Dimethyl Phosphate Anion | g⁻g⁻ ↔ gg | 2.7 |

| Dimethyl Phosphorothioate Anion | g⁻g⁻ ↔ gg | 1.7 |

| Dimethyl Methylphosphonate (Neutral) | g⁻g⁻ ↔ gg | 2.1 |

| Methyl Ethylphosphonate Anion | g⁻g⁻ ↔ gg | 1.5 |

Molecular Dynamics Simulations for Environmental and Biochemical Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how O,S-dimethyl phosphorothioate interacts with its environment. These simulations rely on force fields, which are sets of parameters describing the potential energy of the system, often derived from quantum chemical calculations. coventry.ac.uk

MD simulations are used to study the behavior of phosphorothioates in aqueous solutions. These simulations can model the solvation of the molecule, revealing how water molecules arrange around the phosphorothioate group and influence its reactivity. The differences in gas-phase conformational properties of molecules like dimethyl phosphorothioate tend to diminish in aqueous solution due to solvation effects. acs.org

The reactivity of phosphorothioate esters is significantly affected by the solvent. frontiersin.org Hydrolysis, a key degradation pathway, can proceed through different mechanisms (associative, dissociative, or concerted) depending on the substrate and the environment. frontiersin.org Simulations can help elucidate the role of water molecules in the reaction mechanism, for example, by acting as a nucleophile or by stabilizing transition states. The entropic advantage observed for the hydrolysis of some phosphorothioate substrates suggests a mechanism involving a thiometaphosphate intermediate. frontiersin.org Furthermore, the presence of ions in biological systems can affect the structure and dynamics of phosphorothioate-containing molecules. For instance, potassium ions have been shown to bind near phosphorothioate groups in RNA, with a slightly altered geometry compared to the unmodified phosphate backbone. biorxiv.org

Computational methods like molecular docking and quantum chemical cluster models are used to simulate the interaction of organophosphorus compounds with enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These simulations can predict the binding mode of the inhibitor in the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

For example, simulations of various organophosphorus pesticides with AChE have identified interactions like π-alkyl interactions between the pesticide's alkyl groups and aromatic residues (e.g., Tyrosine, Tryptophan) in the active site. mdpi.com For a dithiophosphate pesticide, a π-sulfur interaction with a histidine residue and a hydrogen bond between a phosphate oxygen and a tyrosine residue were identified. mdpi.com Although these studies were not on O,S-dimethyl phosphorothioate specifically, the same computational approaches are directly applicable to understanding its binding dynamics with target enzymes.

MD simulations can further explore the dynamic nature of these interactions, revealing how the binding of the phosphorothioate affects the enzyme's conformation and function. mdpi.com These simulations are crucial in understanding the mechanisms of toxicity and in the design of new molecules with specific biological activities. The increased binding affinity of phosphorothioate-modified oligonucleotides to proteins is a well-documented phenomenon that can be explored through simulation to understand the structural basis of these interactions. nih.govoup.com

Reaction Mechanism Modeling for Formation and Degradation Pathways

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the formation and degradation of O,S-dimethyl phosphorothioate.

Formation: The formation of phosphorothioate esters can be modeled computationally to understand the reaction pathways and transition states. Esterification reactions, such as the reaction of an alcohol with a phosphorothioic acid derivative, can be studied to determine the reaction kinetics and thermodynamics. rsc.orgcommonorganicchemistry.com These models can help optimize reaction conditions and predict the formation of byproducts.

Degradation: The primary degradation pathways for phosphorothioate esters are hydrolysis and oxidation.

Hydrolysis: Computational studies can model the hydrolysis mechanism under both acidic and basic conditions. libretexts.orgyoutube.com These models can help determine whether the reaction proceeds through a stepwise associative mechanism involving a pentacoordinate intermediate or a concerted SN2-like mechanism. frontiersin.org The calculations can identify the transition state structures and their corresponding energy barriers, providing a detailed understanding of the reaction kinetics.

Oxidation: Phosphorothioates are susceptible to oxidation at the sulfur atom. nih.gov This can lead to desulfurization, where the sulfur atom is replaced by an oxygen atom, converting the phosphorothioate to a phosphate ester. researchgate.net This process can be induced by reactive oxygen species like hydroxyl radicals. researchgate.net Computational modeling can simulate the interaction of O,S-dimethyl phosphorothioate with oxidants, predict the reaction products, and elucidate the mechanism of sulfur-for-oxygen replacement. nih.gov

These mechanistic models are vital for predicting the environmental fate of O,S-dimethyl phosphorothioate and understanding its metabolic pathways in biological systems. For instance, O,S-dimethyl hydrogen phosphorothioate is a known metabolite of the insecticide methamidophos (B33315), and understanding its formation is key to monitoring exposure. nih.govresearchgate.net

Q & A

Q. What optimized conditions maximize yield in the Grignard synthesis of this compound?

- Methodological Answer : Slow addition of methylmagnesium bromide to thiophosphoryl chloride at −20°C minimizes side reactions. Quenching with ammonium chloride and extraction with dichloromethane yields >85% purity. Post-synthetic purification via fractional distillation under reduced pressure (0.1 mmHg, 80°C) removes dimethyl sulfide byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.